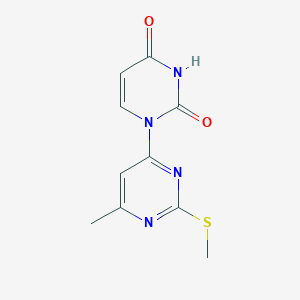

6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” is a chemical compound with the linear formula C6H8N2OS . It has a molecular weight of 156.207 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

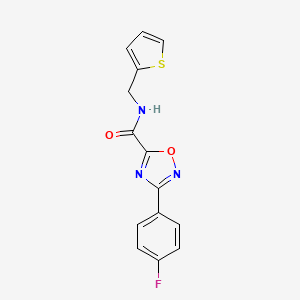

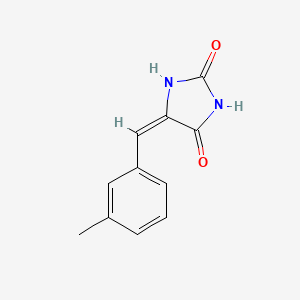

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H8N2OS . Detailed structural analysis such as NMR data or X-ray crystallography data was not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” are not explicitly detailed in the available resources. The compound has a molecular weight of 156.207 .Aplicaciones Científicas De Investigación

Early Discovery Research

6’-Methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of pharmaceutical research, where scientists explore its potential as a building block for more complex compounds with desirable biological activities.

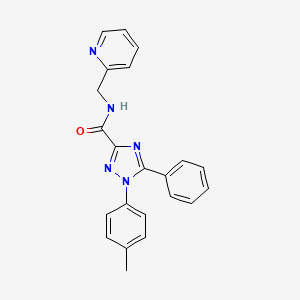

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids using pyrimidine derivatives as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being evaluated for their ability to protect neuronal function and structure, which is crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

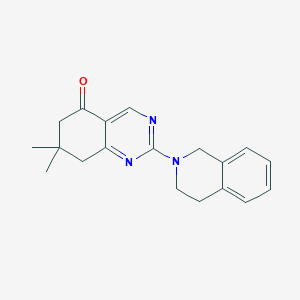

Organic Synthesis and Catalysis

The compound has been used in palladium-catalyzed Sonogashira coupling reactions, which are a cornerstone of modern organic synthesis . This process is essential for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

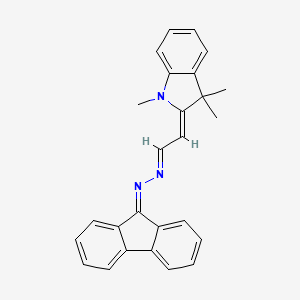

Mecanismo De Acción

Target of Action

It’s structurally related to methylthiouracil , which is an antithyroid preparation. Methylthiouracil acts on the thyroid gland, specifically on the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

Methylthiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .

Biochemical Pathways

Based on its similarity to methylthiouracil, it might affect the thyroid hormone synthesis pathway .

Result of Action

If it acts similarly to methylthiouracil, it might lead to a decrease in the levels of thyroid hormone, thyroglobulin, in the body .

Propiedades

IUPAC Name |

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJBTDXKJPUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)